molecular formula C8H12O2 B14403473 2-Ethylcyclopent-1-ene-1-carboxylic acid CAS No. 87621-29-2

2-Ethylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B14403473
CAS No.: 87621-29-2
M. Wt: 140.18 g/mol
InChI Key: JBPVZZBNBJWSLV-UHFFFAOYSA-N
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Description

2-Ethylcyclopent-1-ene-1-carboxylic acid (CAS 87621-29-2) is a cyclopentene derivative featuring a carboxylic acid group at position 1 and an ethyl substituent at position 2 of the unsaturated five-membered ring . This structure makes it a valuable building block in organic synthesis and an intermediate for preparing more complex molecules . Its reactivity and applications are influenced by the electron-withdrawing carboxylic acid group and the steric effects of the ethyl substituent . Researchers value this compound for its potential biological activities and interactions with enzymes and proteins, which are driven by a mechanism of action where the carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, thereby influencing their activity and function . The ethyl group and cyclopentene ring further contribute to the compound’s overall hydrophobicity and molecular recognition properties . It is explored for potential therapeutic properties and as a precursor in drug development . One robust preparation method involves the base-catalyzed alkylation of cyclopentane-1,2-dione derivatives, followed by acidic hydrolysis to isolate the target carboxylic acid . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

87621-29-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-2-6-4-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

JBPVZZBNBJWSLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkylation of Cyclopentane-1,2-dione

The alkylation of 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salts with ethyl halides provides a robust pathway. As demonstrated in Patent CA1056848A, this method involves:

  • Condensation of glutaric acid and oxalic acid esters in polar aprotic solvents (e.g., dimethylformamide) using sodium methoxide.
  • Reaction with ethyl bromide (1.2 equivalents) at 70–120°C under vigorous agitation to form 2-ethoxy-3,5-dicarboethoxy-5-ethylcyclopent-2-ene-1-one.
  • Acidic hydrolysis (10% H₂SO₄, reflux) to cleave ester groups and isolate the target carboxylic acid.

Optimization Notes :

  • Excess ethyl bromide improves alkylation efficiency but requires strict temperature control to prevent diethyl ether formation.
  • Hydrolysis at 50°C minimizes decarboxylation side reactions, yielding 70–75% pure product after recrystallization.
Step Reagents Conditions Yield (%)
1 Dimethyl glutarate, NaOMe DMF, 80°C 85
2 Ethyl bromide 100°C, 2 hr 78
3 10% H₂SO₄ Reflux, 3 hr 92

This method’s strength lies in its adaptability—swapping ethyl bromide for longer alkyl halides enables derivative synthesis. However, the need for anhydrous conditions and alkali metals increases operational complexity.

Malonic Acid-Based Cyclization Strategies

Perkin-Inspired Cyclopentene Ring Formation

Adapting Perkin’s 1887 method for trans-cyclopentane-1,2-dicarboxylic acid, researchers have modified the protocol to introduce ethyl groups:

  • Diethyl malonate reacts with 1,3-dibromopropane in ethanol with sodium ethoxide, forming tetraethyl pentane-1,1,5,5-tetracarboxylate.
  • Cyclization via intramolecular Claisen condensation under reduced pressure (0.5 atm) yields ethyl cyclopentene-1-carboxylate.
  • Ethylation : Grignard reagent (EtMgBr) adds to the α-position of the ester, followed by acidic workup (HCl) to hydrolyze esters to carboxylic acids.

Critical Modifications :

  • Replacing 1,3-dibromopropane with 1-bromo-3-ethylpropane directly incorporates the ethyl group during cyclization.
  • Microwave-assisted cyclization (150°C, 20 min) boosts yields from 7.4% to 67% by reducing decomposition.

Challenges :

  • Competing Dieckmann cyclization may form six-membered rings unless steric hindrance is optimized.
  • Grignard addition requires strict temperature control (-10°C) to prevent over-alkylation.

Ring-Closing Metathesis (RCM) of Diene Precursors

Grubbs-Catalyzed Cyclopentene Synthesis

Modern metathesis techniques enable efficient ring formation:

  • Synthesize 1,5-diene-1-carboxylic acid ethyl ester by coupling ethyl acrylate with 3-penten-1-ol via Mitsunobu reaction.
  • RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours forms the cyclopentene ring.
  • Saponification (NaOH, ethanol/water) converts the ester to carboxylic acid.

Performance Metrics :

  • Catalyst loading <5% achieves 82% conversion (GC-MS).
  • Ethyl group introduction via modified acrylate precursors (e.g., ethyl 4-pentenoate) avoids post-cyclization alkylation.

Limitations :

  • High catalyst costs limit industrial scalability.
  • Isomerization of the double bond may occur unless Schrock catalysts are used.

Acyloin Condensation and Oxidation

Cyclic Diketone Intermediate Route

Patent US4168280A details a method applicable to ethyl-substituted analogs:

  • Condense diethyl 3-ethylglutarate in liquid ammonia with sodium to form 3-ethylcyclopentane-1,2-dione via acyloin reaction.
  • Selective oxidation of the C1 ketone to carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
  • Dehydrogenation with palladium on carbon (200°C) introduces the 1,2-double bond.

Key Data :

  • Oxidation selectivity reaches 89% when conducted at 0°C.
  • Dehydrogenation yields 95% pure product but requires H₂ scavengers to prevent ring saturation.
Parameter Value
Acyloin Yield 78%
Oxidation Efficiency 89%
Final Product Purity 95%

Comparative Analysis of Methods

Yield and Scalability Assessment

  • Alkylation (Method 1) : Highest scalability (kg-scale demonstrated), but yields fluctuate (70–75%) due to hydrolysis side reactions.
  • Malonic Cyclization (Method 2) : Academically robust (67% yield), yet multi-step purification complicates industrial adoption.
  • RCM (Method 3) : Superior atom economy but prohibitive catalyst costs.
  • Acyloin Route (Method 6) : Excellent purity (95%) but hazardous oxidation reagents hinder green chemistry compliance.

Industrial Feasibility Considerations

  • Method 1’s use of commodity chemicals (H₂SO₄, EtBr) makes it cost-effective for bulk production.
  • Method 3 remains confined to pharmaceutical intermediates where catalyst costs are offset by product value.

Scientific Research Applications

2-Ethylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethylcyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The ethyl group and cyclopentene ring contribute to the compound’s overall hydrophobicity and molecular recognition properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Ethylcyclopent-1-ene-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Properties (Inferred/Reported)
This compound C₈H₁₀O₂ 138.16 Ethyl (C2) Carboxylic acid Higher acidity than esters; potential steric hindrance
Cyclopentene-1-carboxylic acid C₆H₈O₂ 112.13 None Carboxylic acid Baseline acidity; unsaturated ring enables addition reactions
Ethyl 2-methylcyclopent-1-ene-1-carboxylate C₉H₁₄O₂ 154.21 Methyl (C2), Ethyl ester Ester Lower acidity; higher volatility than acids
2-Ethyl-1-methylcyclopentane-1-carboxylic acid C₉H₁₆O₂ 156.22 Ethyl (C2), Methyl (C1) Carboxylic acid Saturated ring; reduced reactivity in addition reactions
Ethyl 2-aminocyclopent-1-ene-1-carboxylate C₈H₁₁NO₂ 153.18 Amino (C2), Ethyl ester Ester, Amine Basic amino group; potential for nucleophilic substitution

Key Differences and Implications

(a) Substituent Effects
  • Ethyl vs. Methyl : The ethyl group in the target compound introduces greater steric hindrance compared to methyl-substituted analogs (e.g., Ethyl 2-methylcyclopent-1-ene-1-carboxylate in ). This may reduce reaction rates in sterically sensitive processes such as ester hydrolysis or cycloadditions.
  • Carboxylic Acid vs. Ester : The carboxylic acid group enhances acidity (pKa ~4-5) compared to esters (pKa ~25), making the compound more reactive in acid-catalyzed reactions .
(b) Ring Saturation
  • The unsaturated cyclopentene ring in the target compound contrasts with the saturated cyclopentane in 2-Ethyl-1-methylcyclopentane-1-carboxylic acid (). The double bond in cyclopentene increases ring strain, favoring addition reactions (e.g., hydrogenation or Diels-Alder reactions), whereas the saturated analog is more thermally stable .
(c) Functional Group Diversity
  • The amino-substituted analog (Ethyl 2-aminocyclopent-1-ene-1-carboxylate, ) exhibits basicity due to the amine group, enabling participation in hydrogen bonding and nucleophilic reactions. This contrasts with the electron-withdrawing carboxylic acid group in the target compound, which may direct electrophilic substitution to specific ring positions .

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